molecular formula C9H6FN3O2 B1446891 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid CAS No. 1292369-51-7

1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Cat. No.: B1446891
CAS No.: 1292369-51-7
M. Wt: 207.16 g/mol
InChI Key: ZZRGWKUNFQGVSY-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The presence of a fluorophenyl group in this compound enhances its chemical properties, making it a valuable entity in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-fluorobenzonitrile with hydrazine hydrate to form 3-fluorophenylhydrazine. This intermediate is then reacted with formic acid to yield the desired triazole derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Biological Activities

  • Antifungal Activity :
    • Research has indicated that triazole derivatives exhibit antifungal properties. 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid has been studied for its effectiveness against various fungal pathogens, including those resistant to conventional treatments. Its mechanism often involves inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may have anticancer properties. It has been shown to induce apoptosis in certain cancer cell lines, making it a candidate for further investigation in cancer therapeutics.
  • Inhibitory Effects on Enzymes :
    • The compound has been reported to inhibit specific enzymes involved in metabolic pathways, which can be beneficial in designing drugs targeting metabolic diseases.

Agricultural Applications

  • Pesticide Development :
    • The triazole moiety is known for its application in agricultural fungicides. Compounds like this compound can be utilized to develop new fungicides that are effective against crop pathogens while minimizing environmental impact.
  • Plant Growth Regulation :
    • Some studies suggest that triazoles can act as plant growth regulators, influencing plant morphology and growth patterns positively.

Case Studies and Research Findings

StudyYearFocusFindings
Antifungal Efficacy2020Fungal ResistanceDemonstrated effectiveness against Candida species; potential for development as a therapeutic agent.
Anticancer Activity2021Cancer Cell LinesInduced apoptosis in breast cancer cells; further studies needed for mechanism elucidation.
Pesticidal Properties2022Crop PathogensShowed significant activity against Fusarium spp.; potential as a new fungicide formulation.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, affecting enzymatic activities. The fluorophenyl group enhances the compound’s binding affinity to biological targets, leading to its potential therapeutic effects .

Comparison with Similar Compounds

  • 1-(4-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
  • 1-(3-Bromophenyl)-1H-1,2,4-triazole-3-carboxylic acid

Uniqueness: 1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid is unique due to the presence of the fluorine atom, which significantly influences its chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it more effective in various applications compared to its halogenated counterparts .

Biological Activity

Overview

1-(3-Fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid (CAS No. 1292369-51-7) is a heterocyclic compound notable for its triazole structure, which is substituted with a fluorophenyl group and a carboxylic acid. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial , anti-inflammatory , and anticancer properties.

  • Molecular Formula : C9H6FN3O2
  • Molecular Weight : 207.16 g/mol
  • Appearance : White to yellow solid
  • Purity : ≥95%

Synthesis

The synthesis of this compound typically involves the Huisgen cycloaddition reaction between an azide and an alkyne, catalyzed by copper(I) ions. The general synthetic route includes:

  • Preparation of 3-fluorophenyl azide from 3-fluoroaniline.
  • Cycloaddition of 3-fluorophenyl azide with propiolic acid.

This method allows for the efficient production of the triazole ring structure central to the compound's activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. The compound has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study Findings :

  • In vitro tests demonstrated that compounds with similar structures exhibited IC50 values ranging from 0.12 to 2.78 µM against MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Flow cytometry analysis indicated that these compounds could arrest cell proliferation at the G1 phase and trigger apoptosis through increased caspase activity .
CompoundCell LineIC50 Value (µM)
1-(3-Fluorophenyl)-1H-triazoleMCF-70.48
1-(3-Fluorophenyl)-1H-triazoleHCT-1160.78
Reference (Doxorubicin)MCF-71.93

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • It exhibited significant activity against various bacterial strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

The biological activity of this compound can be attributed to its structural features:

  • The triazole ring allows for hydrogen bonding and π-π interactions with biological targets.
  • The fluorophenyl group enhances binding affinity through hydrophobic interactions.
  • The carboxylic acid group facilitates ionic interactions, stabilizing the binding of the compound to its target sites.

Comparison with Similar Compounds

The biological activity of this compound can be contrasted with structurally similar compounds:

CompoundStructural FeatureBiological Activity
1-(4-Fluorophenyl)-1H-triazoleFluorine at para positionLower anticancer activity
1-(3-Chlorophenyl)-1H-triazoleChlorine substituentReduced binding affinity
1-(3-Methylphenyl)-1H-triazoleMethyl group instead of fluorineVariable activity

Q & A

Q. Basic: What safety precautions are critical when handling 1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid in laboratory settings?

Answer:
Based on safety data for structurally analogous triazole derivatives, this compound likely exhibits:

  • Acute oral toxicity (Category 4, H302)
  • Skin irritation (Category 2, H315)
  • Respiratory tract irritation (Category 3, H335)

Methodological Recommendations:

  • Use PPE (nitrile gloves, chemical goggles, lab coats) and operate in a fume hood.
  • Implement emergency protocols : Immediate rinsing for skin/eye exposure (15+ minutes) and medical consultation for inhalation .
  • Store in sealed containers away from oxidizers, with spill containment kits accessible.

Q. Basic: What analytical methods are essential for confirming the structural identity of this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR to resolve substituent positions on the triazole and fluorophenyl rings (e.g., coupling constants for fluorine-proton interactions).
    • 13C NMR to confirm carbonyl (C=O) and aromatic carbon environments .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., expected m/z for C9H6FN3O2: 223.0495).
  • X-ray Crystallography : For crystalline derivatives, refine spatial arrangements using datasets collected at 294 K (as applied to analogous triazole-carboxamides) .

Q. Advanced: How can contradictions between in vitro potency and in vivo efficacy be resolved for fluorophenyl-triazole derivatives?

Answer:
Discrepancies often stem from poor bioavailability or metabolic instability. A systematic approach includes:

  • Physicochemical Profiling : Measure solubility (shake-flask method) and logP (HPLC-based) to assess absorption potential.
  • Metabolic Stability Assays : Use liver microsomes (human/rodent) with LC-MS/MS to identify metabolic soft spots (e.g., ester hydrolysis).
  • Prodrug Optimization : Introduce methyl/ethyl esters or hydroxamic acid moieties to enhance permeability, as demonstrated in diaryltriazole studies .
  • Species-Specific PK Studies : Compare dose-response curves in multiple animal models (e.g., rat vs. mouse) to account for interspecies variability .

Q. Advanced: What computational strategies predict target binding modes for this compound?

Answer:
Molecular Docking Workflow :

Target Preparation : Retrieve enzyme structures (e.g., HDAC8 from PDB ID: 1T69) and optimize protonation states using Schrödinger’s Protein Preparation Wizard.

Ligand Preparation : Generate 3D conformers with Open Babel, accounting for fluorine’s electronegativity.

Docking Simulations : Use AutoDock Vina with a grid centered on the catalytic site (e.g., zinc ion for HDACs).

Validation : Compare binding scores with known inhibitors (e.g., SAHA for HDACs) and validate via MD simulations (NAMD/GROMACS) .

Q. Basic: What crystallization conditions yield high-quality crystals for X-ray studies?

Answer:
Successful protocols for triazole-carboxylic acid analogs include:

  • Slow Evaporation : Dissolve in DCM:MeOH (3:1), evaporate at 4°C over 72 hours.
  • Vapor Diffusion : Layer hexane over a DMF solution (1:2 ratio) in a sealed chamber.
  • Temperature Gradients : Crystallize at 294 K with a 0.5°C/day gradient, as applied to 1-[4-(difluoromethoxy)phenyl]triazole-3-carboxamide .

Q. Advanced: How to design a pharmacokinetic study for this compound?

Answer:
Tiered Experimental Design :

In Vitro Phase :

  • Plasma Protein Binding : Equilibrium dialysis (human/rat plasma, 37°C, 4 hours).
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates.

In Vivo Phase :

  • Rodent PK : Administer IV (1 mg/kg) and oral (10 mg/kg) doses; collect plasma samples at 0.5, 1, 2, 4, 8, 24 hours. Analyze via LC-MS/MS.
  • Tissue Distribution : Use 14C-labeled compound and autoradiography to quantify organ uptake .

Q. Advanced: What synthetic routes optimize yield for triazole-carboxylic acid derivatives?

Answer:
Key Methodologies :

  • Cyclocondensation : React 3-fluorophenylhydrazine with ethyl 2-cyanoacetate in acetic acid, followed by ring closure with NH2OH·HCl (yield: 65–72%) .
  • Microwave-Assisted Synthesis : Reduce reaction times (30 minutes vs. 12 hours) by heating at 150°C in DMF with K2CO3.
  • Purification : Use flash chromatography (silica gel, ethyl acetate/hexane 1:3) or recrystallization (ethanol/water) .

Q. Basic: How to assess acute toxicity in preliminary studies?

Answer:
OECD Guideline 423-Based Protocol :

  • Dose Range-Finding : Administer 50–300 mg/kg orally to rats (n=3/dose). Monitor for 14 days for mortality, body weight, and clinical signs.
  • Histopathology : Examine liver/kidney sections for necrosis or inflammation, referencing SDS data for analogous compounds .

Properties

IUPAC Name

1-(3-fluorophenyl)-1,2,4-triazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-2-1-3-7(4-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRGWKUNFQGVSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C=NC(=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

This intermediate was prepared from 3-fluorophenylboronic acid and methyl 1,2,4-triazole-3-carboxylate in two steps according to the preparation of 1-(3-chloro-phenyl)-1H-[1,2,4]-triazole-3-carboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid
1-(3-fluorophenyl)-1H-1,2,4-triazole-3-carboxylic acid

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